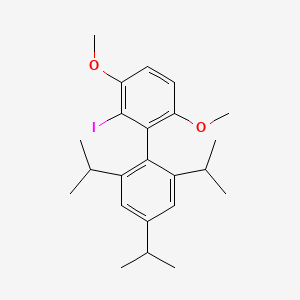

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

CAS No.: 1070663-76-1

Cat. No.: VC2932508

Molecular Formula: C23H31IO2

Molecular Weight: 466.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1070663-76-1 |

|---|---|

| Molecular Formula | C23H31IO2 |

| Molecular Weight | 466.4 g/mol |

| IUPAC Name | 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene |

| Standard InChI | InChI=1S/C23H31IO2/c1-13(2)16-11-17(14(3)4)21(18(12-16)15(5)6)22-19(25-7)9-10-20(26-8)23(22)24/h9-15H,1-8H3 |

| Standard InChI Key | LOUYGKSUFMSHGM-UHFFFAOYSA-N |

| SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C |

| Canonical SMILES | CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2I)OC)OC)C(C)C |

Introduction

Chemical Structure and Properties

Molecular Identification

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl (CAS: 1070663-76-1) is characterized by its specific arrangement of functional groups on a biphenyl backbone. The compound has a molecular formula of C23H31IO2 and a molecular weight of 466.4 g/mol . This structure creates a unique chemical entity with specific reactivity patterns and applications.

Various chemical identifiers are associated with this compound to facilitate its recognition across chemical databases and literature. Its IUPAC name is 2-iodo-1,4-dimethoxy-3-[2,4,6-tri(propan-2-yl)phenyl]benzene . Other identifiers include its InChI Key (LOUYGKSUFMSHGM-UHFFFAOYSA-N) and Canonical SMILES notation (CC1=C(C(=C(C=C1)OC)I)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C) .

Physical and Chemical Properties

The physical and chemical properties of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl provide insights into its behavior in various environments and applications. These properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

The relatively high boiling and melting points indicate strong intermolecular forces, likely due to the compound's substantial molecular structure and the presence of the iodine atom . The LogP value of 8.28 suggests significant lipophilicity, which may be advantageous for certain biological and pharmaceutical applications .

Synthesis and Preparation Methods

Stock Solution Preparation

For research applications, stock solutions of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl can be prepared at various concentrations. Table 2 provides guidelines for preparing solutions of different concentrations based on the amount of compound available.

Table 2: Stock Solution Preparation of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl

| Concentration | Volume Required for Different Quantities |

|---|---|

| 1 mg | |

| 1 mM | 2.144 mL |

| 5 mM | 0.4288 mL |

| 10 mM | 0.2144 mL |

Applications and Uses

2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl demonstrates versatility in its applications across multiple scientific disciplines and industrial sectors.

Organic Synthesis Applications

In organic synthesis, this compound serves as:

-

A reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and fragrances .

-

A precursor in the synthesis of complex organic molecules with specific functional properties .

-

An intermediate in the synthesis of other compounds, leveraging the reactivity of the iodine atom for further transformations .

The iodine atom at the 2-position makes this compound particularly valuable for cross-coupling reactions and other transformations where the iodine can be displaced by other functional groups.

Catalysis and Biochemical Applications

Beyond its role in organic synthesis, 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl has applications in:

-

Catalysis development, particularly for the synthesis of polymers and other materials .

-

Biochemical research, where it functions as a fluorescent probe for studying enzymes and other proteins .

-

Development of deactivation-resistant catalysts for Pd-catalyzed C–N cross-coupling reactions, which are important in pharmaceutical synthesis .

Pharmaceutical and Drug Delivery Applications

In pharmaceutical research and drug delivery, this compound is utilized as:

-

A carrier for drugs to target specific cells or tissues, leveraging its structural properties to enhance drug delivery efficiency .

-

A component in the development of novel therapeutic agents, exploiting its potential interactions with biological systems .

Comparison with Similar Compounds

Structural Analogues

Several structural analogues of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl exist, with variations in substituents that affect their chemical properties and applications. One notable analogue is Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine (also known as tBuBrettPhos), which replaces the iodine atom with a di-tert-butylphosphino group but maintains the core biphenyl structure with triisopropyl and dimethoxy substituents .

Functional Comparison

The functional differences between 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl and its analogues primarily relate to their reactivity and applications, as summarized in Table 3.

Table 3: Comparison of 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl with Related Compounds

| Compound | CAS Number | Molecular Formula | Key Functional Difference | Primary Applications |

|---|---|---|---|---|

| 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl | 1070663-76-1 | C23H31IO2 | Iodine at 2-position, two methoxy groups | Synthetic intermediate, reagent, drug carrier |

| Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-(1,1'-biphenyl)-2-yl)phosphine | 1160861-53-9 | C31H49O2P | Phosphine group instead of iodine | Catalyst ligand for cross-coupling reactions |

These structural differences result in varying chemical reactivity and functional applications, making each compound suitable for specific research and industrial applications .

Research Trends and Future Directions

Current Research Trends

Current research involving 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl focuses on several key areas:

-

Development of improved synthetic methods for the preparation of the compound and its derivatives.

-

Exploration of its potential in catalysis, particularly in palladium-catalyzed reactions .

-

Investigation of its applications in drug delivery systems and target-specific drug carriers .

-

Utilization as a building block in the synthesis of complex molecules with specific functional properties .

Future Research Directions

Future research directions for 2-Iodo-2',4',6'-triisopropyl-3,6-dimethoxy-1,1'-biphenyl may include:

-

Development of new catalytic systems based on its unique structural features .

-

Further exploration of its potential in drug delivery and targeting specific biological systems .

-

Investigation of its possible environmental impact and biodegradation pathways .

-

Design and synthesis of new derivatives with enhanced functional properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume